molecular formula C35H33ClN2O3S B1673907 3-(1-(4-Chlorobenzyl)-4-methyl-6-(5-phenylpyridin-2-ylmethoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-c,d)indol-2-yl)-2,2-dimethylpropanoic acid CAS No. 146775-25-9

3-(1-(4-Chlorobenzyl)-4-methyl-6-(5-phenylpyridin-2-ylmethoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-c,d)indol-2-yl)-2,2-dimethylpropanoic acid

Cat. No. B1673907
M. Wt: 597.2 g/mol
InChI Key: UWFKZJIWHDTXTG-UHFFFAOYSA-N
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Description

L 689065 is a 5-lipoxygenase inhibitor.

Scientific Research Applications

Inhibition of 5-Lipoxygenase

This compound, part of the substituted thiopyrano[2,3,4-c,d]indoles class, acts as a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of leukotrienes. It demonstrates significant inhibition of 5-HPETE production by rat and human 5-LO and LTB4 synthesis in human PMN leukocytes. Its mechanism involves forming a reversible dead-end complex with the enzyme without affecting the nonheme iron of 5-LO. This specificity is noteworthy, as it exhibits high selectivity for 5-LO compared to other enzymes like human FLAP, porcine 12-LO, and ram seminal vesicle cyclooxygenase. Moreover, it shows oral efficacy in rat models of pleurisy and antigen-induced dyspnea, and in monkey and sheep models of asthma (Hutchinson et al., 1993).

Non-Redox Inhibition of 5-Lipoxygenase

Studies have highlighted that this compound, identified as L-689,065, acts as a non-redox inhibitor of 5-lipoxygenase. It does not function as a reducing substrate in the 5-lipoxygenase-catalyzed decomposition of lipid hydroperoxides, distinguishing it from other potent 5-LO inhibitors. This property makes it a candidate for specific therapeutic applications where selective inhibition of 5-LO is desired without engaging in redox reactions (Falgueyret et al., 1993).

Dual Inhibition of FLAP and 5-LO

Further exploration into the thiopyrano[2,3,4-c,d]indole nucleus led to compounds that effectively inhibit both 5-lipoxygenase and 5-lipoxygenase-activating protein (FLAP). One of the derivatives showed potent inhibition of 5-HPETE production by human 5-LO and was active in FLAP binding assays. This dual inhibition feature is particularly significant for therapeutic strategies targeting leukotriene-mediated pathways in diseases like asthma and other inflammatory conditions (Hutchinson et al., 1995).

Biological Efficacy in Asthma Models

In animal models of asthma, derivatives of this compound have shown promising results. They exhibit substantial activity against antigen-induced bronchoconstriction in squirrel monkeys and sheep. The compound’s ability to inhibit leukotriene biosynthesis effectively makes it a potential candidate for treating asthma and other respiratory conditions (Hutchinson et al., 1994).

properties

IUPAC Name

3-[2-(4-chlorophenyl)sulfanyl-6-methyl-9-[2-(5-phenylpyridin-2-yl)ethyl]-5-oxa-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-3-yl]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33ClN2O3S/c1-22-19-29-24(9-14-27-15-10-25(21-37-27)23-7-5-4-6-8-23)11-18-30-32(29)33(41-22)31(20-35(2,3)34(39)40)38(30)42-28-16-12-26(36)13-17-28/h4-8,10-13,15-18,21-22H,9,14,19-20H2,1-3H3,(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQLXKPMLIOPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC3=C2C(=C(N3SC4=CC=C(C=C4)Cl)CC(C)(C)C(=O)O)O1)CCC5=NC=C(C=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H33ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932916
Record name 3-{1-[(4-Chlorophenyl)sulfanyl]-4-methyl-6-[2-(5-phenylpyridin-2-yl)ethyl]-4,5-dihydro-1H-pyrano[2,3,4-cd]indol-2-yl}-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(4-Chlorobenzyl)-4-methyl-6-(5-phenylpyridin-2-ylmethoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-c,d)indol-2-yl)-2,2-dimethylpropanoic acid

CAS RN

146775-25-9
Record name L 689065
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146775259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{1-[(4-Chlorophenyl)sulfanyl]-4-methyl-6-[2-(5-phenylpyridin-2-yl)ethyl]-4,5-dihydro-1H-pyrano[2,3,4-cd]indol-2-yl}-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-(4-Chlorobenzyl)-4-methyl-6-(5-phenylpyridin-2-ylmethoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-c,d)indol-2-yl)-2,2-dimethylpropanoic acid
Reactant of Route 2
3-(1-(4-Chlorobenzyl)-4-methyl-6-(5-phenylpyridin-2-ylmethoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-c,d)indol-2-yl)-2,2-dimethylpropanoic acid
Reactant of Route 3
3-(1-(4-Chlorobenzyl)-4-methyl-6-(5-phenylpyridin-2-ylmethoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-c,d)indol-2-yl)-2,2-dimethylpropanoic acid
Reactant of Route 4
3-(1-(4-Chlorobenzyl)-4-methyl-6-(5-phenylpyridin-2-ylmethoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-c,d)indol-2-yl)-2,2-dimethylpropanoic acid
Reactant of Route 5
3-(1-(4-Chlorobenzyl)-4-methyl-6-(5-phenylpyridin-2-ylmethoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-c,d)indol-2-yl)-2,2-dimethylpropanoic acid
Reactant of Route 6
3-(1-(4-Chlorobenzyl)-4-methyl-6-(5-phenylpyridin-2-ylmethoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-c,d)indol-2-yl)-2,2-dimethylpropanoic acid

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